
H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2
Vue d'ensemble
Description
H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 is a synthetic peptide with a sequence characterized by multiple charged residues (Asp, His) and hydrophobic motifs (Phe, Leu, Met). The peptide features a C-terminal amidation, a common modification to enhance proteolytic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pro7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
(Pro7)-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Specific amino acids can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each with distinct biological activities.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C56H81N13O14S
- Molecular Weight : Approximately 1256.5 g/mol
- Structure : The peptide features an amide group at the C-terminus, indicating its classification as a peptide with potential biological activity.
Pharmaceutical Applications
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Neuromodulation :
- H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 has been studied for its role as a neuromodulatory molecule. It influences communication between neurons and is being investigated for its effects on learning, memory, pain perception, and emotional regulation.
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Pain Management :
- Research indicates that this peptide may have implications in pain signaling pathways, particularly in chronic pain conditions. Studies are ongoing to elucidate its effectiveness in modulating pain responses.
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Gastrointestinal Health :
- The peptide's presence in sensory neurons suggests potential roles in gastrointestinal motility and disorders such as inflammatory bowel disease. Its interaction with gut receptors could lead to therapeutic applications in digestive health.
Biochemical Research
- Binding Affinity Studies :
- Interaction studies involving this compound focus on its binding affinity with specific receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to measure these interactions, crucial for understanding the peptide's biological roles and therapeutic potential.
Case Studies and Research Findings
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Antimicrobial Activity :
- Preliminary studies suggest that similar peptides exhibit significant antibacterial properties against various microbial strains. For example, one study highlighted the effectiveness of related peptides against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
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Anticancer Potential :
- Research has indicated that peptides related to this compound might inhibit cancer cell proliferation. A study reported a dose-dependent decrease in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value around 30 µM after 48 hours of exposure.
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Neuroprotective Effects :
- Animal model studies have shown that administration of peptides similar to this compound can reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
(Pro7)-Neurokinin B exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various cellular responses, such as neurotransmitter release and modulation of ion channel activity.
Comparaison Avec Des Composés Similaires
Structural and Functional Overview
The table below summarizes key peptides with structural or functional similarities to H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2:
Key Comparative Analysis
Receptor Specificity
- Dermenkephalin (): Binds selectively to δ-opioid receptors due to its D-Met² residue and Tyr N-terminus. The target peptide lacks D-amino acids and Tyr, suggesting divergent receptor targets.
- Substance P (): Targets NK1 receptors via its C-terminal Phe-Phe-Gly-Leu-Met motif.
Structural Motifs
- Pro-Gly Motif : Present in both the target peptide (positions 7–8) and Substance P (Gly-Leu). Pro-Gly induces β-turn structures, influencing peptide flexibility and receptor interaction .
- Charged Residues : The target peptide’s Asp¹ and Asp⁴ contribute to a net negative charge, contrasting with dermenkephalin’s single Asp at the C-terminus. This may affect solubility and membrane permeability.
Stability and Modifications
- C-Terminal Amidation : Shared with dermenkephalin, Substance P, and H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, this modification enhances resistance to carboxypeptidases .
- Methionine Content : Multiple Met residues (positions 2, 10 in the target peptide) increase oxidation susceptibility, a common challenge in peptide therapeutics .
Functional Implications
- Dual Phe Residues : The Phe-Phe sequence in the target peptide mirrors Substance P’s Phe-Phe motif, which is critical for NK1 receptor binding . However, the adjacent Pro-Gly may redirect activity toward other receptors.
- Comparison to Cholecystokinin-12 Analogs : H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 () includes Trp, a bulky aromatic residue absent in the target peptide. Trp enhances hydrophobic interactions in receptor binding, suggesting the target peptide may rely on alternative residues for affinity.
Research Findings and Data
Receptor Binding Studies
- Dermenkephalin exhibits nanomolar affinity for δ-opioid receptors (IC₅₀ = 3.2 nM in rat brain membranes) .
- Substance P binds NK1 receptors with a Kd of 0.5 nM , driven by its C-terminal motif .
- Hypothesis for Target Peptide: The absence of Tyr or D-amino acids may reduce opioid receptor affinity, while the Asp/Met/His N-terminus could facilitate interactions with metallopeptidases or ion channels.
Stability Data
Activité Biologique
H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids, including aspartic acid (Asp), methionine (Met), histidine (His), phenylalanine (Phe), proline (Pro), glycine (Gly), leucine (Leu), and an amide group at the C-terminus. Its molecular formula is with a molecular weight of approximately 1256.5 g/mol. This peptide structure suggests potential biological activities, particularly in receptor interactions and enzymatic processes.
Peptides like this compound can exhibit various biological activities through their interactions with specific receptors and enzymes. The presence of certain amino acids can enhance binding affinity and specificity, influencing physiological responses such as hormone regulation, neurotransmission, and immune response. For example, peptides with proline residues often demonstrate increased stability and bioactivity due to their unique conformational properties .
Potential Biological Effects
- Antimicrobial Activity : Similar peptides have been studied for their antimicrobial properties, which could be relevant for this compound. Peptides that exhibit this activity often disrupt bacterial membranes or inhibit vital metabolic processes .
- Anticonvulsant Properties : Research indicates that peptides with specific sequences can interact with sodium channels, potentially offering anticonvulsant effects. This mechanism is crucial for developing treatments for epilepsy and other seizure disorders .
- Neuroprotective Effects : Some studies suggest that peptide sequences similar to this compound might protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes the characteristics and potential activities of this peptide compared to related compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C56H81N13O14S | Contains a unique sequence of amino acids | Potential antimicrobial, anticonvulsant, neuroprotective |
H-Asp-Met-His-Asp-Ala-Phe-N(Me)Phe-Gly-Leu-Met-NH2 | C54H77N13O14S | Alanine instead of phenylalanine | Similar activity profile but altered potency |
H-Asp-Met-His-Gly-Leu-Met-NH2 | C30H50N8O10S | Lacks phenylalanine and proline | Reduced activity due to missing residues |
Study 1: Antimicrobial Activity
A study conducted on peptides similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .
Study 2: Anticonvulsant Properties
In another research project focusing on peptide analogs, it was found that modifications at specific positions could enhance anticonvulsant activity significantly. The study indicated that the presence of hydrophobic amino acids increased binding affinity to sodium channels, suggesting a similar potential for this compound .
Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of peptides revealed that those with sequences resembling this compound could mitigate oxidative stress in neuronal cells. This effect was linked to the modulation of glutamate release and protection against excitotoxicity .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2, and how can they be methodologically addressed?
- Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but challenges include oxidation of methionine residues, aggregation during chain elongation (e.g., due to hydrophobic residues like Phe and Leu), and maintaining amidation at the C-terminus. To mitigate these:
- Use tert-butylthiol (tBuSH) or other scavengers to prevent methionine oxidation .
- Optimize solvent systems (e.g., DMF with chaotropic agents like guanidine HCl) to reduce aggregation during synthesis .
- Employ orthogonal protecting groups (e.g., Fmoc for amine protection) and resin cleavage conditions (e.g., TFA with H2O and triisopropylsilane) to ensure proper C-terminal amidation .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : A multi-technique approach is required:
- Mass Spectrometry (MS) : Confirm molecular weight (MW) matches theoretical values (e.g., using MALDI-TOF or ESI-MS) .
- Nuclear Magnetic Resonance (NMR) : Assign backbone protons (1H-NMR) and verify side-chain conformations (e.g., Met and His residues) .
- Circular Dichroism (CD) : Assess secondary structure in solution, particularly if proline residues (e.g., Pro at position 7) induce conformational rigidity .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo assays) for this peptide be systematically resolved?
- Answer : Discrepancies often arise from differences in bioavailability, enzymatic degradation, or assay sensitivity. To address this:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., using LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Identification : Use high-resolution MS to detect degradation products (e.g., cleavage at Asp-Phe bonds) .
- Dose-Response Studies : Compare in vitro IC50 values with in vivo efficacy (e.g., tail-flick latency assays for opioid modulation) .
Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., opioid receptors)?
- Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use software like AutoDock Vina to model peptide-receptor binding (e.g., µ-opioid receptor’s extracellular loop) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of key interactions (e.g., His3 and Asp4 with receptor residues) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .
Q. How can researchers design experiments to elucidate the role of specific residues (e.g., His3 or Phe5-Phe6) in this peptide’s bioactivity?
- Answer : Use alanine scanning mutagenesis or non-natural amino acid substitutions:
- Alanine Scanning : Synthesize analogs with single Ala substitutions (e.g., His3Ala) and compare bioactivity in receptor-binding assays .
- Fluorinated Analogs : Replace Phe5/Phe6 with 4-fluoro-Phe to study π-stacking interactions via 19F NMR .
- Pharmacophore Mapping : Identify critical residues using 3D-QSAR models based on activity data from analogs .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this peptide in preclinical studies?
- Answer :
- Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC50 and efficacy .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., peptide vs. morphine) for significance (p < 0.05) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., species-specific variability) .
Q. How should researchers address variability in peptide stability across different experimental conditions?
- Answer : Implement a stability-by-design (SbD) framework:
- Forced Degradation Studies : Expose the peptide to stressors (pH extremes, heat) and quantify degradation via HPLC .
- Excipient Screening : Test additives (e.g., trehalose) to stabilize lyophilized formulations .
- Real-Time Stability Monitoring : Store aliquots at –80°C, 4°C, and RT, and assay bioactivity monthly .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKWWRHWRUGFW-GMIRWQTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N13O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1208.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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